4-Chloro-3-iodo-8-methoxy-5-methylquinoline chemical properties
4-Chloro-3-iodo-8-methoxy-5-methylquinoline chemical properties
Title: 4-Chloro-3-iodo-8-methoxy-5-methylquinoline: A Bifunctional Scaffold for Advanced Molecular Assembly Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the realm of modern medicinal chemistry and materials science, the rapid assembly of complex heteroaromatic architectures is paramount. As an Application Scientist, I frequently encounter the need for highly programmable building blocks that offer predictable, site-specific reactivity. 4-Chloro-3-iodo-8-methoxy-5-methylquinoline (CAS: 1592734-68-3) represents a best-in-class bifunctional synthon[1]. This whitepaper dissects the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for this molecule, providing researchers with a robust framework for its application in drug discovery and molecular design.
Physicochemical & Structural Profiling
The utility of this quinoline derivative stems from its precise substitution pattern. The 8-methoxy and 5-methyl groups tune the electronic landscape and solubility of the quinoline core, while the 3-iodo and 4-chloro substituents offer orthogonal reactivity handles for transition-metal catalysis and nucleophilic substitution[2].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 4-Chloro-3-iodo-8-methoxy-5-methylquinoline |
| CAS Number | 1592734-68-3 |
| Molecular Formula | C11H9ClINO |
| Molecular Weight | 333.55 g/mol |
| Core Scaffold | Quinoline |
| Key Reactive Sites | C-3 (Electrophilic for Pd-coupling), C-4 (Electrophilic for SNAr) |
Mechanistic Insights: Orthogonal Reactivity
The true power of 4-chloro-3-iodo-8-methoxy-5-methylquinoline lies in its regioselective reactivity. Understanding the thermodynamic and kinetic causality behind this behavior is critical for designing successful syntheses without generating intractable mixtures.
C-3 Regioselectivity via Oxidative Addition: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the initial step is the oxidative addition of the Pd(0) species into a carbon-halogen bond. The bond dissociation energy (BDE) of the C-I bond (~65 kcal/mol) is significantly lower than that of the C-Cl bond (~95 kcal/mol). Consequently, oxidative addition occurs exclusively at the C-3 position[3]. This allows for the precise installation of aryl, alkynyl, or vinyl groups at C-3 without disturbing the C-4 chlorine[4].
C-4 Activation via Nucleophilic Aromatic Substitution (SNAr): Once the C-3 position is functionalized, the C-4 chlorine can be targeted. The quinoline nitrogen is highly electronegative, withdrawing electron density from the C-2 and C-4 positions via resonance. This renders the C-4 position highly electrophilic. The C-4 chlorine acts as an excellent leaving group when attacked by nucleophiles (amines, alkoxides) through a stabilized Meisenheimer complex transition state[4].
Caption: Regioselective functionalization workflow of the quinoline scaffold.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The choice of reagents and conditions is explicitly justified to provide researchers with a deep mechanistic understanding.
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C-3
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Objective: Install an aryl group at C-3 while preserving the C-4 chlorine for subsequent functionalization[3].
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Causality: We utilize PdCl2(PPh3)2 rather than Pd(PPh3)4. PdCl2(PPh3)2 is reduced in situ to a 14-electron Pd(0) species, which undergoes oxidative addition up to 30 times faster than the sterically hindered 16-electron species generated from Pd(PPh3)4[5]. This kinetic advantage ensures complete conversion at lower temperatures, preventing unwanted side reactions at the C-4 position.
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Step-by-Step Procedure:
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Preparation: In an oven-dried Schlenk flask, add 4-chloro-3-iodo-8-methoxy-5-methylquinoline (1.0 equiv), arylboronic acid (1.05 equiv), PdCl2(PPh3)2 (5 mol%), and K2CO3 (2.0 equiv).
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Solvent System: Add a degassed mixture of 1,4-dioxane/water (3:1, v/v). Rationale: The biphasic system solubilizes both the organic scaffold and the inorganic base, facilitating the critical transmetalation step.
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Reaction: Stir the mixture at 80 °C under an argon atmosphere for 12–18 hours. Monitor via TLC or LC-MS.
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Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4.
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Validation: Purify via flash column chromatography. The preservation of the C-4 chlorine is easily validated by the distinct isotopic pattern (3:1 ratio of M to M+2 peaks) in the mass spectrum, confirming a successful, site-selective reaction.
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Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-4
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Objective: Displace the C-4 chlorine with a primary amine.
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Causality: Polar aprotic solvents (e.g., DMF or NMP) are mandated here as they do not solvate the nucleophile, thereby increasing its effective nucleophilicity and stabilizing the polar transition state[4].
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Step-by-Step Procedure:
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Preparation: Dissolve the C-3 functionalized intermediate (1.0 equiv) in anhydrous DMF.
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Reagent Addition: Add the desired primary amine (2.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
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Reaction: Heat the mixture to 100–120 °C for 8–12 hours.
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Workup: Quench with water to precipitate the product. Filter and wash with cold water.
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Validation: 1H-NMR will confirm the disappearance of the amine protons (if secondary) and the upfield shift of the quinoline aromatic protons due to the electron-donating effect of the newly installed amino group.
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Applications in Drug Development
The 4-chloro-3-iodo-8-methoxy-5-methylquinoline scaffold is a highly privileged structure in pharmaceutical research, acting as a core foundation for several therapeutic classes.
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Antimalarial Agents: By hydrolyzing the C-4 chlorine to a carbonyl (using acetic acid/water), the scaffold is converted into a 4(1H)-quinolone. Subsequent functionalization at C-3 with diaryl ethers yields potent antimalarial compounds that target the Plasmodium cytochrome bc1 complex[6].
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Kinase Inhibitors: The quinoline core mimics the adenine ring of ATP. The nitrogen atom forms a critical hydrogen bond with the kinase hinge region, while substituents at C-3 and C-4 are directed into the hydrophobic pockets, allowing for exquisite tuning of selectivity and potency[5].
Caption: Drug discovery pipeline utilizing the 4-chloro-3-iodoquinoline scaffold.
Conclusion
The rational design of synthetic pathways relies heavily on the predictable reactivity of building blocks. 4-Chloro-3-iodo-8-methoxy-5-methylquinoline offers an unparalleled platform for the rapid, regioselective assembly of complex molecular architectures. By adhering to the mechanistically grounded protocols outlined above, researchers can confidently deploy this scaffold in their most demanding drug discovery and materials science campaigns.
References
- Leyan Catalog: 4-Chloro-3-iodo-8-methoxy-5-methylquinoline. Source: Leyan.
- AA Blocks Product Index. Source: AA Blocks.
- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Source: Molecules (NIH PMC).
- 4-Chloro-3-iodoquinoline as a Synthon in the Development of New Syntheses of 1,2-Disubstituted 1H-Pyrrolo[3,2-c]quinolines. Source: Synthesis (Thieme Connect).
- Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Source: Journal of Medicinal Chemistry (ACS).
- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. Source: Semantic Scholar.
Sources
- 1. 4-氯-3-碘-8-甲氧基-5-甲基喹啉 | 4-Chloro-3-iodo-8-methoxy-5-methylq | 1592734-68-3 - 乐研试剂 [leyan.com]
- 2. aablocks.com [aablocks.com]
- 3. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
